Pralsetinib HCl Pralsetinib HCl Pralsetinib, also known as BLU-667, is a highly potent, selective, next generation RET inhibitor with IC50 of 0.3-0.4 nM for WT RET, RET mutants V804L, V804M, M918T and CCDC6-RET fusion.. BLU-667 is a potent and selective inhibitor of RET mutations, fusions, and predicted resistant mutants. RET fusions are key drivers of multiple cancers, including lung and thyroid cancer, and our research suggests that RET also plays a key role in some colon and breast cancers. By simultaneously targeting the primary driver and predicted resistant mutants that render cancer cells insensitive to treatment with currently approved drugs,
Brand Name: Vulcanchem
CAS No.:
VCID: VC1564413
InChI: InChI=1S/C27H32FN9O2.ClH/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37;/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36);1H/t18-,19-,27-;/m0./s1
SMILES: O=C([C@@]1(OC)CC[C@@H](C2=NC(NC3=NNC(C)=C3)=CC(C)=N2)CC1)N[C@H](C4=CC=C(N5N=CC(F)=C5)N=C4)C.[H]Cl
Molecular Formula: C27H33ClFN9O2
Molecular Weight: 570.0704

Pralsetinib HCl

CAS No.:

Cat. No.: VC1564413

Molecular Formula: C27H33ClFN9O2

Molecular Weight: 570.0704

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pralsetinib HCl -

Specification

Molecular Formula C27H33ClFN9O2
Molecular Weight 570.0704
IUPAC Name (1s,4R)-N-((S)-1-(4-(4-fluoro-1H-pyrazol-1-yl)phenyl)ethyl)-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxamide hydrochloride
Standard InChI InChI=1S/C27H32FN9O2.ClH/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37;/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36);1H/t18-,19-,27-;/m0./s1
Standard InChI Key CCYKAXKRSKSMNX-MJFWUJRASA-N
SMILES O=C([C@@]1(OC)CC[C@@H](C2=NC(NC3=NNC(C)=C3)=CC(C)=N2)CC1)N[C@H](C4=CC=C(N5N=CC(F)=C5)N=C4)C.[H]Cl
Appearance Solid powder

Introduction

Chemical Identification and Structure

Pralsetinib hydrochloride is a selective rearranged during transfection (RET) tyrosine kinase inhibitor with specific targeting capabilities. The compound has several recognized synonyms including BLU-667, BLU 667, and BLU667 .

Molecular Properties

Pralsetinib HCl possesses the following key molecular characteristics:

PropertyValue
Molecular FormulaC27H33ClFN9O2
Molecular Weight570.0704 g/mol
IUPAC Name(1s,4R)-N-((S)-1-(4-(4-fluoro-1H-pyrazol-1-yl)phenyl)ethyl)-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxamide hydrochloride
CAS Number2097132-94-8 (for non-hydrochloride form)
Purity (Commercial)Typically ≥98%

The parent compound (Pralsetinib, without HCl) has a molecular weight of 533.61 g/mol and the molecular formula C27H32FN9O2 .

Structural Identifiers

For precise structural identification, the following identifiers are utilized:

IdentifierValue
InChIInChI=1S/C27H32FN9O2.ClH/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37;/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36);1H/t18-,19-,27-;/m0./s1
InChIKeyCCYKAXKRSKSMNX-MJFWUJRASA-N
SMILESO=C([C@@]1(OC)CCC@@HCC1)NC@HC.[H]Cl

These identifiers provide essential information for the precise characterization and differentiation of Pralsetinib hydrochloride from related compounds .

Mechanism of Action and Pharmacodynamics

Pralsetinib HCl functions through specific inhibition of the rearranged during transfection (RET) tyrosine kinase, including various oncogenic RET fusions and mutations.

Primary Mechanism

The compound's primary mechanism involves highly selective inhibition of RET kinase over other kinases, both in vitro and in vivo. This selectivity contributes to Pralsetinib's improved safety profile compared to earlier multi-kinase inhibitors . In vitro studies have demonstrated IC50 values for both wild-type RET and several mutant forms, including CCDC6-RET, in the range of 0.3-0.4 nmol/L. Notably, Pralsetinib exhibits 100-fold greater selectivity for RET kinase compared to 96% of 371 kinases tested .

Secondary Targets

Despite its high selectivity for RET, research has identified that Pralsetinib can inhibit several secondary kinase targets at clinically relevant concentrations:

  • DDR1

  • TRKC

  • FLT3

  • JAK1-2

  • TRKA

  • VEGFR2

  • PDGFRb

  • FGFR1-2

The clinical significance of these secondary inhibitory effects remains under investigation .

Clinical Applications

Pralsetinib HCl has received regulatory approval for specific oncological indications based on its targeted mechanism of action.

Approved Indications

The United States Food and Drug Administration (FDA) granted approval for Pralsetinib (Gavreto) in September 2020 for the treatment of:

  • Metastatic RET fusion-positive non-small cell lung cancer (NSCLC)

  • RET mutation-positive medullary thyroid cancer (MTC)

These approvals represent significant advancements for patients with these specific genetic alterations, as targeted therapies typically offer improved efficacy and tolerability compared to traditional chemotherapy regimens.

Clinical Trial Evidence

The efficacy of Pralsetinib has been investigated in multiple clinical trials, including the ARROW trial (NCT03037385), a multicenter, open-label, multi-cohort study. This trial included 220 participants aged 26-87 years with tumors harboring RET alterations. The identification of RET gene alterations was determined prospectively using next-generation sequencing, fluorescence in situ hybridization, or other approved testing methodologies .

Additional ongoing clinical research is comparing Pralsetinib with standard chemotherapy combinations for patients with advanced RET fusion-positive NSCLC. These standard treatments may include agents such as Pemetrexed, Carboplatin, Cisplatin, Gemcitabine, Paclitaxel, and Pembrolizumab. The primary endpoint of these comparative studies is to determine if Pralsetinib can extend progression-free survival compared to conventional treatment approaches .

Pharmacokinetic Properties

The pharmacokinetic profile of Pralsetinib HCl has been extensively characterized to understand its absorption, distribution, metabolism, and elimination within the body.

Absorption and Distribution

After oral administration of a 400 mg dose, Pralsetinib demonstrates the following absorption characteristics:

  • Maximum plasma concentration (Cmax): 2830 ng/mL (coefficient of variation 52.5%)

  • Area under the curve (AUC0-24h): 43900 ng*h/mL (coefficient of variation 60.2%)

  • Time to maximum concentration (Tmax): 2-4 hours (median)

  • Steady-state plasma concentration: Achieved within 3-5 days at 400 mg once daily

Food significantly affects absorption parameters. When administered with a high-fat meal (800-1000 calories, 50-60% fat), a single 400 mg dose shows:

  • Increased Cmax by 104% (95% CI 65-153%)

  • Increased AUC0-∞ by 122% (95% CI 96-152%)

  • Delayed Tmax from 4 to 8.5 hours (median)

Regarding distribution:

  • Mean apparent volume of distribution: 228 L (coefficient of variation 75%)

  • Protein binding: 97.1% (concentration-independent)

Metabolism and Elimination

Pralsetinib undergoes metabolic processing primarily through:

  • CYP3A4 (major pathway)

  • CYP2D6 and CYP1A2 (minor pathways)

Following a single 310 mg oral dose in healthy volunteers, detectable metabolites included products of oxidation (M453, M531, and M549b) and glucuronidation (M709), though these constituted less than 5% of the detected material .

The elimination profile includes:

  • Primary route: Fecal (73%, with 66% as unchanged drug)

  • Secondary route: Urinary (6%, with 4.8% as unchanged drug)

  • Half-life: 14.7 ± 6.5 hours (single dose); 22.2 ± 13.5 hours (multiple doses)

  • Apparent steady-state oral clearance: 9.1 L/h (coefficient of variation 60%)

Analytical Methods for Characterization and Quality Control

Significant research has been conducted to develop and validate analytical methods for Pralsetinib HCl characterization, quality control, and impurity analysis.

HPLC Method Development

High-performance liquid chromatography (HPLC) methods have been optimized for the analysis of Pralsetinib and its related substances. Key method development considerations include:

  • Solvent selection: Methanol demonstrated superior solubility compared to acetonitrile. A 50% methanol-water mixture was found to completely dissolve Pralsetinib at a concentration of 0.5 mg/mL with no notable alterations in related substances over 48 hours .

  • Detection wavelength: UV-VIS scanning analysis within 200-400 nm revealed prominent absorption peaks near 260 nm for both Pralsetinib and its impurities, establishing this as the optimal detection wavelength .

  • Column selection: XBridge® RP-C18 column with ethanol as solvent A and 50 mM formic acid at pH 2.9 has shown excellent peak resolution and symmetry for stability studies .

Method Validation

Analytical methods for Pralsetinib have been validated according to ICH guidelines Q2(R1), confirming:

  • Specificity and selectivity

  • Linearity: Correlation coefficients surpassing 0.99 across the analytical concentration range from the limit of detection to 2.0% of the target concentration (approximately 0.5 mg/mL)

  • Precision: Demonstrated by relative standard deviations (RSDs) for retention times (0.04%, 0.06%, and 0.08% for Pralsetinib and its impurities) and peak areas (0.85%, 0.65%, 1.21%, and 0.75%, respectively), all below the 2% threshold

  • Reproducibility: RSDs for impurities A, B, and C calculated at 0.57%, 0.79%, and 1.32%, respectively, all below 2%

  • Accuracy: Recovery rates of known impurities ranging from 50% to 150% with RSDs below 2.0%

ImpurityCAS NumberMolecular FormulaMolecular Weight
Pralsetinib Impurity 12778223-51-9C18H25N5O3359.43
Pralsetinib Impurity 22778223-52-0C17H23N5O3345.40
Pralsetinib Impurity 3 HCl2097133-17-8C10H11FN4·HCl242.68

These characterized impurities are essential for quality control and safety assessment of pharmaceutical formulations .

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